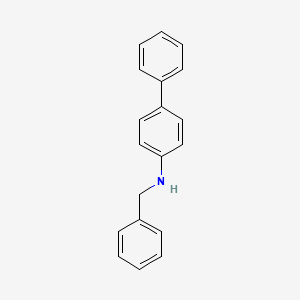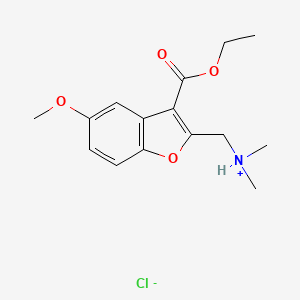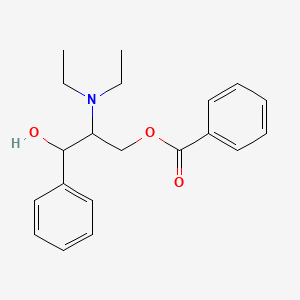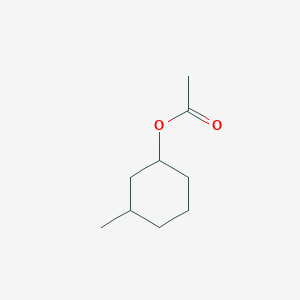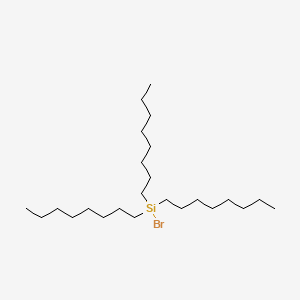
Silane, bromotrioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromotrioctylsilane is an organosilicon compound with the molecular formula C24H51BrSi . It is characterized by the presence of a bromine atom bonded to a silicon atom, which is further bonded to three octyl groups. This compound is used in various chemical processes due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromotrioctylsilane can be synthesized through the reaction of trioctylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination of the silicon atom. The general reaction is as follows: [ \text{Trioctylsilane} + \text{Bromine} \rightarrow \text{Bromotrioctylsilane} ]
Industrial Production Methods: In industrial settings, the production of bromotrioctylsilane involves large-scale bromination processes. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Bromotrioctylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced to trioctylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Bromotrioctylsilane can be oxidized to form silanols or siloxanes in the presence of oxidizing agents.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Major Products:
Substitution: Silanol or siloxane derivatives.
Reduction: Trioctylsilane.
Oxidation: Silanols or siloxanes.
Scientific Research Applications
Bromotrioctylsilane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bromotrioctylsilane involves the reactivity of the bromine-silicon bond. The bromine atom can be readily substituted by nucleophiles, leading to the formation of various silicon-containing compounds. The silicon atom can also participate in hydrosilylation reactions, where it adds across unsaturated bonds, forming new carbon-silicon bonds.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophilic attack.
Hydrosilylation: The silicon atom participates in the addition to unsaturated bonds, facilitated by catalysts such as platinum or rhodium complexes.
Comparison with Similar Compounds
Bromotrioctylsilane can be compared with other similar compounds, such as:
Trioctylsilane: Lacks the bromine atom, making it less reactive in substitution reactions.
Bromotrimethylsilane: Contains smaller alkyl groups, leading to different reactivity and steric effects.
Bromotriethylsilane: Similar to bromotrioctylsilane but with shorter alkyl chains, affecting its solubility and reactivity.
Uniqueness: Bromotrioctylsilane is unique due to its long alkyl chains, which provide hydrophobic properties and influence its reactivity in various chemical processes. This makes it particularly useful in applications where both reactivity and hydrophobicity are desired.
Properties
CAS No. |
68900-90-3 |
|---|---|
Molecular Formula |
C24H51BrSi |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
bromo(trioctyl)silane |
InChI |
InChI=1S/C24H51BrSi/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
InChI Key |
GRMBPTONJVRIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


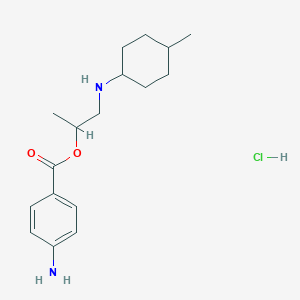
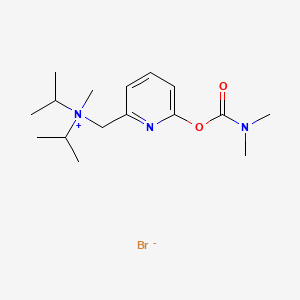
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
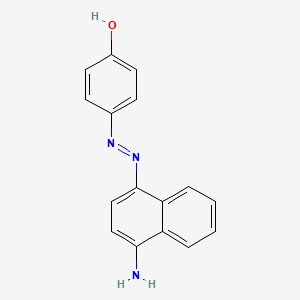

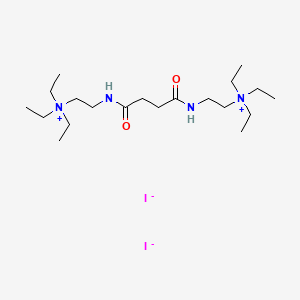
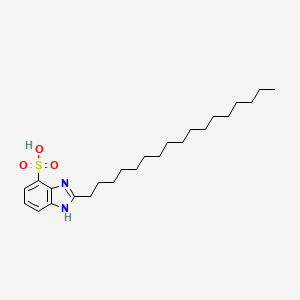
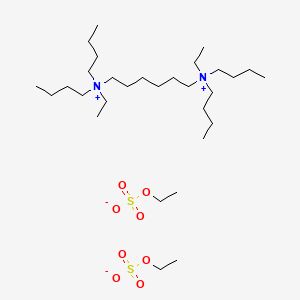
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
